Cas no 21296-92-4 (2,3,5-Trimethyl-1H-indole)
2,3,5-Trimethyl-1H-indole Chemical and Physical Properties
Names and Identifiers
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- 2,3,5-Trimethyl-1H-indole
- 2,3,5-Trimethylindole
- Indole, 2,3,5-trimethyl-
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- Inchi: 1S/C11H13N/c1-7-4-5-11-10(6-7)8(2)9(3)12-11/h4-6,12H,1-3H3
- InChI Key: HOFNMMIHFZBKPW-UHFFFAOYSA-N
- SMILES: N1C(C)=C(C)C2C=C(C)C=CC1=2
Computed Properties
- Exact Mass: 159.10489
- Monoisotopic Mass: 159.105
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 166
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 15.8A^2
- XLogP3: 3.2
Experimental Properties
- Density: 1.056±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 121.5 ºC
- Boiling Point: 297 ºC
- Flash Point: 126.6±11.3 ºC,
- Refractive Index: 1.6150 (estimate)
- Solubility: Very slightly soluble (0.45 g/l) (25 º C),
- PSA: 15.79
2,3,5-Trimethyl-1H-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM133210-1g |
2,3,5-trimethyl-1H-indole |
21296-92-4 | 95%+ | 1g |
$327 | 2021-08-05 | |
| Chemenu | CM133210-5g |
2,3,5-trimethyl-1H-indole |
21296-92-4 | 95%+ | 5g |
$832 | 2021-08-05 | |
| Chemenu | CM133210-10g |
2,3,5-trimethyl-1H-indole |
21296-92-4 | 95%+ | 10g |
$1169 | 2021-08-05 | |
| Chemenu | CM133210-1g |
2,3,5-trimethyl-1H-indole |
21296-92-4 | 95%+ | 1g |
$*** | 2023-03-31 | |
| Ambeed | A663743-100mg |
2,3,5-Trimethyl-1H-indole |
21296-92-4 | 97% | 100mg |
$93.0 | 2025-03-05 | |
| Ambeed | A663743-250mg |
2,3,5-Trimethyl-1H-indole |
21296-92-4 | 97% | 250mg |
$158.0 | 2025-03-05 | |
| Ambeed | A663743-1g |
2,3,5-Trimethyl-1H-indole |
21296-92-4 | 97% | 1g |
$427.0 | 2025-03-05 | |
| Ambeed | A663743-5g |
2,3,5-Trimethyl-1H-indole |
21296-92-4 | 97% | 5g |
$1281.0 | 2025-03-05 | |
| abcr | AB635295-250mg |
2,3,5-Trimethyl-1H-indole; . |
21296-92-4 | 250mg |
€278.60 | 2025-04-20 | ||
| abcr | AB635295-1g |
2,3,5-Trimethyl-1H-indole; . |
21296-92-4 | 1g |
€642.30 | 2025-04-20 |
2,3,5-Trimethyl-1H-indole Suppliers
2,3,5-Trimethyl-1H-indole Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 2,3,5-Trimethyl-1H-indole
Introduction to 2,3,5-Trimethyl-1H-indole (CAS No. 21296-92-4)
2,3,5-Trimethyl-1H-indole, identified by the Chemical Abstracts Service Number (CAS No.) 21296-92-4, is a heterocyclic organic compound that belongs to the indole family. This compound features a benzene ring fused with a pyrrole ring, with three methyl groups strategically positioned at the 2, 3, and 5 positions of the indole core. Its unique structural configuration imparts distinct chemical and biological properties, making it a subject of significant interest in pharmaceutical research and industrial applications.
The indole scaffold is well-documented for its role in various biological processes and has been extensively studied for its potential as a pharmacophore in drug development. The presence of methyl groups in 2,3,5-Trimethyl-1H-indole modifies its electronic and steric properties, influencing its reactivity and interactions with biological targets. This modification has been explored in recent studies to enhance binding affinity and selectivity in drug design.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 2,3,5-Trimethyl-1H-indole with high precision. These studies suggest that the methyl substituents enhance hydrophobic interactions with certain protein targets, potentially improving drug efficacy. For instance, computational analyses have highlighted its potential as an antagonist for certain G-protein coupled receptors (GPCRs), which are implicated in a wide range of physiological functions.
In addition to its pharmacological relevance, 2,3,5-Trimethyl-1H-indole has shown promise in material science applications. Its aromatic structure and electron-rich nature make it a suitable candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Researchers have demonstrated that derivatives of this compound can improve the charge transport properties of organic semiconductors, contributing to more efficient electronic devices.
The synthesis of 2,3,5-Trimethyl-1H-indole typically involves multi-step organic reactions starting from readily available precursors. One common synthetic route involves the Friedel-Crafts alkylation of indole followed by selective methylation at the desired positions. Advances in catalytic systems have improved the efficiency and selectivity of these reactions, reducing byproduct formation and improving overall yields. These synthetic methodologies are crucial for scaling up production for both research and industrial purposes.
From a biological perspective, 2,3,5-Trimethyl-1H-indole has been investigated for its potential role in modulating enzymatic activities. Studies have shown that this compound can interact with certain enzymes involved in metabolic pathways, potentially leading to therapeutic benefits. For example, preliminary research suggests that it may influence the activity of cytochrome P450 enzymes, which are critical in drug metabolism. Understanding these interactions is essential for developing drugs that are both effective and safe.
The structural diversity of indole derivatives like 2,3,5-Trimethyl-1H-indole makes them valuable tools for chemogenomic studies. By screening large libraries of such compounds against various biological targets, researchers can identify novel lead structures for drug development. High-throughput screening techniques combined with structure-based drug design have accelerated this process significantly. The compound’s unique properties make it a useful scaffold for generating analogs with enhanced pharmacological profiles.
Industrial applications of 2,3,5-Trimethyl-1H-indole extend beyond pharmaceuticals into agrochemicals and specialty chemicals. Its derivatives have been explored as intermediates in the synthesis of pesticides and herbicides due to their ability to interact with biological systems at low concentrations. Furthermore, its stability under various environmental conditions makes it suitable for use in formulations designed for long-lasting activity.
The future direction of research on 2,3,5-Trimethyl-1H-indole is likely to focus on expanding its applications through interdisciplinary approaches. Combining insights from organic chemistry, biochemistry, and materials science will be key to unlocking its full potential. As synthetic methodologies continue to evolve,the accessibility of high-purity 2,3,5-Trimethyl-lH-indole will facilitate more comprehensive studies into its properties and applications.
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